N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
3-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10(2)11-6-7-14-15(9-11)24-17(18-14)19-16(21)12-4-3-5-13(8-12)20(22)23/h3-10H,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRJBRWPSPINNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution
The most widely reported method involves reacting 6-isopropylbenzo[d]thiazol-2-amine with 3-nitrobenzoyl chloride in the presence of a base.
Procedure:
- Dissolve 6-isopropylbenzo[d]thiazol-2-amine (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (2.5 equiv) to scavenge HCl.
- Slowly add 3-nitrobenzoyl chloride (1.2 equiv) at 0°C.
- Stir at room temperature for 12 hours.
- Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DCM | 92% |
| Base | Triethylamine | 89% |
| Temperature | 25°C | 85–90% |
| Reaction Time | 12 h | Max yield |
Side products include hydrolyzed 3-nitrobenzoic acid (<5%) and unreacted amine (<3%).
Palladium-Catalyzed Coupling
A patent-disclosed method employs Suzuki-Miyaura coupling for constructing benzothiazole intermediates, followed by acylation.
Steps:
- Synthesize 6-isopropylbenzo[d]thiazol-2-amine via cyclization of 2-amino-5-isopropylthiophenol with cyanogen bromide.
- Couple with 3-nitrobenzoyl chloride using Pd(OAc)₂/XPhos catalyst.
Advantages:
- Tolerates electron-withdrawing nitro groups.
- Enables late-stage diversification.
Limitations:
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) reduce reaction rates due to amine solvation. Non-polar solvents (DCM, toluene) enhance nucleophilicity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 92 |
| Toluene | 2.38 | 88 |
| DMF | 36.7 | 62 |
Base Screening
Triethylamine outperforms inorganic bases (K₂CO₃, NaHCO₃) by minimizing hydrolysis:
| Base | pKa | Yield (%) |
|---|---|---|
| Triethylamine | 10.75 | 92 |
| DIPEA | 11.40 | 90 |
| K₂CO₃ | 10.33 | 78 |
Purification Techniques
Crude product is purified via flash chromatography (hexane:EtOAc 4:1), yielding >98% purity. Recrystallization from ethanol/water (3:1) affords needle-like crystals (m.p. 178–180°C).
Purity Analysis:
| Method | Result |
|---|---|
| HPLC (C18) | 99.2% |
| ¹H NMR (CDCl₃) | No impurities |
| HRMS | [M+H]⁺: 342.0982 |
Industrial-Scale Synthesis Considerations
- Solvent Recovery: DCM is recycled via distillation (bp 40°C).
- Catalyst Recycling: Pd catalysts are recovered using scavenger resins.
- Waste Management: Aqueous HCl byproducts are neutralized with Ca(OH)₂.
Cost Analysis (Per Kilogram):
| Component | Cost (USD) |
|---|---|
| 3-Nitrobenzoyl chloride | 120 |
| 6-Isopropylbenzothiazol-2-amine | 95 |
| Solvents/Catalysts | 45 |
Emerging Methodologies
Recent advances include electrochemical synthesis , reducing reliance on stoichiometric bases:
- Setup: Pt anode, Ag/AgCl cathode, 1.5 V potential.
- Yield: 86% with 0.5 equiv NEt₃.
Chemical Reactions Analysis
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide serves as an important building block in organic synthesis. It can be utilized to create more complex molecules with potential biological activities. The compound's ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic chemistry.
Biology
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that derivatives of benzothiazole compounds often display significant biological activity against various pathogens and cancer cell lines. For instance:
- Antimicrobial Activity : this compound has been evaluated for its efficacy against bacterial strains and fungi.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cells, making it a candidate for further investigation in cancer therapeutics.
Medicine
The compound is being explored for its potential as an anti-inflammatory and analgesic agent . The benzothiazole derivatives have been associated with inhibition of cyclooxygenase pathways, which are crucial in the inflammatory response.
Industry
In industrial applications, this compound is utilized in the development of new materials, including polymers and dyes. Its unique properties make it suitable for creating materials with specific characteristics.
Case Study 1: Antimicrobial Evaluation
A study conducted on various benzothiazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzothiazole core could enhance activity levels.
Case Study 2: Anticancer Properties
In vitro studies revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, suggesting a potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- 6-Isopropyl vs. 4-Methoxy-7-morpholino (TOZ7, ): The target compound’s 6-isopropyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. In contrast, TOZ7’s 4-methoxy-7-morpholino substituents enhance solubility via hydrogen bonding and polar interactions.
- 6-Amino (ABTB, ): The amino group in ABTB increases hydrophilicity and enables hydrogen bonding, making it effective as a corrosion inhibitor.
- 6-Trifluoromethyl (EP3348550A1, ) : Trifluoromethyl groups enhance metabolic stability and lipophilicity. Compared to the isopropyl group, trifluoromethyl may offer better resistance to enzymatic degradation but lower synthetic yields due to steric challenges.
Halogenated Derivatives
- 6-Chloro () : Chlorine substituents increase electronegativity and may enhance binding affinity to hydrophobic pockets in biological targets. However, chloro derivatives often exhibit higher toxicity profiles compared to isopropyl-substituted analogs.
Backbone Variations: Benzamide vs. Acetamide
- Benzamide (Target Compound) : The planar benzamide backbone facilitates π-π stacking interactions with aromatic residues in proteins, a feature critical for activity in compounds like N-(thiazol-2-yl)-benzamide derivatives .
- Acetamide () : Acetamide derivatives, such as N-(6-arylbenzo[d]thiazol-2-yl)acetamides , exhibit reduced rigidity, which may lower binding affinity but improve synthetic yields (e.g., 81% for electron-withdrawing substituents).
Electronic Effects of Substituents
- Nitro (Target Compound) : The meta-nitro group strongly withdraws electrons, polarizing the benzamide ring and enhancing electrophilic character. This may improve interactions with nucleophilic residues in biological targets.
- Fluoro (TOZ5-TOZ7, ) : Fluorine’s electronegativity enhances binding through dipole interactions but may reduce synthetic yields due to steric and electronic challenges (e.g., TOZ7 yield: 42%).
Data Tables
Biological Activity
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide is a synthetic compound derived from benzothiazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzothiazole ring with an isopropyl group and a nitro group attached to the benzamide moiety. This unique structural arrangement enhances its lipophilicity and biological activity, distinguishing it from other benzothiazole derivatives.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Eukaryotic model organism : Saccharomyces cerevisiae
In vitro tests using broth microdilution methods showed promising results, indicating that the compound possesses significant antibacterial activity compared to standard antibiotics .
Antitumor Activity
The compound also exhibits potential antitumor effects, particularly in lung cancer models. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including A549 and HCC827. The following table summarizes the IC50 values observed in studies:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 2.12 ± 0.21 | 2D Assay |
| HCC827 | 5.13 ± 0.97 | 2D Assay |
| NCI-H358 | 0.85 ± 0.05 | 2D Assay |
| A549 | 4.01 ± 0.95 | 3D Assay |
| HCC827 | 7.02 ± 3.25 | 3D Assay |
| NCI-H358 | 1.73 ± 0.01 | 3D Assay |
These results suggest that this compound could serve as a promising candidate for further development as an anticancer agent .
Antimicrobial Mechanism
The antimicrobial action of the compound likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of the nitro group may enhance its ability to penetrate bacterial membranes and exert its effects.
Antitumor Mechanism
The antitumor activity is believed to stem from the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. Studies have shown that benzothiazole derivatives can interact with DNA, affecting its stability and function, which may contribute to their anticancer effects .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various nitrobenzamide derivatives, this compound exhibited superior antibacterial activity against both E. coli and S. aureus, highlighting its potential as a therapeutic agent against bacterial infections .
- Antitumor Activity Assessment : In vitro assays conducted on lung cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner, making it a candidate for further preclinical studies aimed at validating its efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
